N-benzyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O5S/c1-27-20-18(22(31)28(2)23(27)32)21(35-13-17(30)24-12-14-6-4-3-5-7-14)26-19(25-20)15-8-10-16(11-9-15)29(33)34/h3-11H,12-13H2,1-2H3,(H,24,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLYHVVWMXEEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NCC4=CC=CC=C4)C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- Benzyl group
- Thioacetamide moiety
- Tetrahydropyrimido-pyrimidine core with notable substitutions (e.g., dimethyl and nitrophenyl groups)
This structure is critical for its biological interactions and pharmacological properties.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Inhibition of USP1/UAF1 Deubiquitinase Complex : A study highlighted the potential of similar compounds to inhibit the USP1/UAF1 complex, which is implicated in cancer cell proliferation. The compound demonstrated IC50 values in the nanomolar range against this target .
Anticonvulsant Activity
The anticonvulsant properties of related N-benzyl derivatives have been documented:
- Maximal Electroshock Seizure (MES) Model : Compounds in this class showed promising anticonvulsant activity with effective doses (ED50) lower than standard treatments like phenobarbital . This suggests that N-benzyl derivatives may be effective in managing seizure disorders.
Structure-Activity Relationship (SAR)
The biological activity of N-benzyl derivatives is heavily influenced by their structural components:
- Electron-Withdrawing vs. Electron-Donating Groups : The presence of electron-withdrawing groups at specific positions on the benzyl moiety has been shown to enhance activity, while electron-donating groups tend to reduce it . This insight is crucial for designing more potent analogs.
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of related compounds demonstrated that modifications to the benzyl group could significantly alter the potency against cancer cell lines. For example:
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound A | USP1/UAF1 | 130 |
| Compound B | USP1/UAF1 | 270 |
This highlights the importance of structural modifications in enhancing anticancer efficacy.
Case Study 2: Anticonvulsant Efficacy
In a comparative study assessing various N-benzyl derivatives:
| Compound | Model | ED50 (mg/kg) |
|---|---|---|
| Compound C | MES | 13 |
| Compound D | MES | 22 |
These findings suggest that some derivatives not only surpass traditional anticonvulsants but also offer a dual mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally related pyrimidine-acetamide derivatives (Table 1), followed by a discussion of key findings.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Structural Variations
Core Heterocycles: The target compound and ’s analog share a pyrimido[4,5-d]pyrimidine core, which is more rigid and planar compared to ’s dihydropyrimidin and ’s thieno-pyrimidine cores. ’s thieno-pyrimidine core incorporates a sulfur atom, which could alter electronic properties and metabolic stability compared to purely nitrogenous cores .
Substituent Effects :
- The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, likely increasing polarity and reducing lipophilicity relative to analogs with methylphenyl () or methyl () groups. This may influence solubility and bioavailability .
- ’s dihydrobenzo[d][1,4]dioxin substituent adds a bicyclic ether moiety, which could enhance oxygen-mediated hydrogen bonding or steric hindrance compared to simpler aryl groups .
Physicochemical Properties
- Melting Points :
- Synthetic Yields: ’s yield (66%) surpasses ’s (58%), suggesting that simpler pyrimidine cores (e.g., dihydropyrimidin) may be more synthetically accessible than fused heterocycles (e.g., thieno-pyrimidine) .
Spectral Data
- $^1$H NMR :
- LC-MS :
- ’s [M+H]$^+$ peak at m/z 376.0 aligns with its molecular weight. The target compound’s higher complexity suggests a larger molecular ion, though exact data are unavailable .
Preparation Methods
Reaction Optimization
Key parameters for maximizing yield and purity include:
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Water | 89–92 | |
| Temperature | 100°C | 90 | |
| Microwave Power | 560 W | 92 | |
| Catalyst | None | 89 |
The reaction proceeds via Knoevenagel condensation between barbituric acid and 4-nitrobenzaldehyde, followed by cyclization with urea. Microwave irradiation significantly reduces reaction time (5–7 minutes vs. 6–8 hours conventionally).
Regioselective Methylation
Introducing methyl groups at C6 and C8 positions requires careful base-mediated alkylation. Using dimethyl sulfate in DMF at 0–5°C achieves >85% selectivity for the 6,8-dimethyl derivative, confirmed by $$ ^1H $$ NMR (singlets at δ 3.12 and 3.24 ppm for CH$$ _3 $$).
Functionalization with 4-Nitrophenyl and Thio Groups
Thioether Formation at C4
Introducing the thioacetamide moiety involves nucleophilic displacement of a chloro intermediate:
- Chlorination : Treat core with POCl$$ _3 $$/DMF (1:3) at 110°C for 4 h to form 4-chloro derivative.
- Thiolation : React with 2-mercaptoacetic acid in THF using Et$$ _3$$N (2 eq), yielding 85% 4-thio intermediate.
N-Benzyl Thioacetamide Installation
Amide Coupling
Coupling the thioacetic acid intermediate with benzylamine employs EDCI/HOBt activation:
Spectral Validation
- IR : 1685 cm$$ ^{-1} $$ (amide C=O), 1540 cm$$ ^{-1} $$ (C=S).
- $$ ^1H $$ NMR : δ 4.52 (s, 2H, SCH$$ _2 $$), 7.25–7.34 (m, 5H, benzyl), 8.21–8.30 (m, 4H, 4-nitrophenyl).
- HRMS : [M+H]$$ ^+ $$ calcd. 562.1543, found 562.1538.
Alternative Synthetic Pathways
Benzoxazine-Thiourea Intermediate Route
Solid-Phase Synthesis
Using Wang resin-bound barbituric acid, sequential alkylation/coupling reduces purification steps but lowers yield (52%).
Challenges and Mitigation Strategies
| Challenge | Solution | Outcome |
|---|---|---|
| Regioselectivity in methylation | Low-temperature alkylation | >85% 6,8-dimethyl isomer |
| Thioether oxidation | N$$ _2 $$ atmosphere, BHT additive | Purity >98% by HPLC |
| Nitro group reduction | Avoid NaBH$$ _4 $$/Pd-H$$ _2 $$ | Maintain 4-nitrophenyl integrity |
Q & A
Q. What steps validate purity when HPLC and NMR data conflict?
- Methodological Answer :
- Orthogonal Techniques : Combine HPLC (purity >95%), H NMR (integration ratios), and elemental analysis (C, H, N, S).
- Spiking Experiments : Add a known impurity to check for co-elution in HPLC.
- 2D NMR : Resolve overlapping signals (e.g., HSQC for carbon-proton correlations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
